![molecular formula C30H42O3 B14199732 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde CAS No. 920751-51-5](/img/structure/B14199732.png)
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group linked to a phenoxyethoxy chain with a pentadec-8-en-1-yl substituent
Vorbereitungsmethoden
The synthesis of 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxyethoxy intermediate: This involves the reaction of 3-(Pentadec-8-EN-1-YL)phenol with ethylene oxide under basic conditions to form the phenoxyethoxy intermediate.
Aldehyde formation: The phenoxyethoxy intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde can be compared with similar compounds such as:
3-(Pentadec-8-EN-1-YL)phenol: This compound shares the pentadec-8-en-1-yl substituent but lacks the phenoxyethoxy and aldehyde groups, resulting in different chemical properties and applications.
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzoic acid:
4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzyl alcohol: This is the reduced form of the aldehyde and is used in different chemical reactions and applications.
Eigenschaften
CAS-Nummer |
920751-51-5 |
|---|---|
Molekularformel |
C30H42O3 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
4-[2-(3-pentadec-8-enylphenoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C30H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-27-17-15-18-30(25-27)33-24-23-32-29-21-19-28(26-31)20-22-29/h7-8,15,17-22,25-26H,2-6,9-14,16,23-24H2,1H3 |
InChI-Schlüssel |
WCBDQIXFVUVFAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
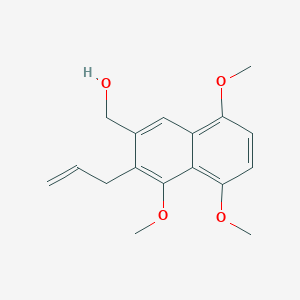
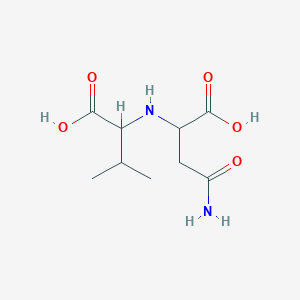

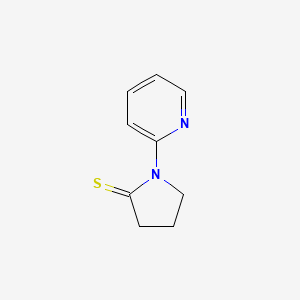
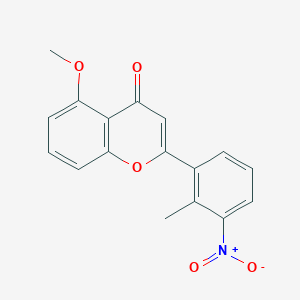
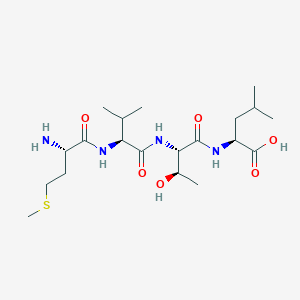
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
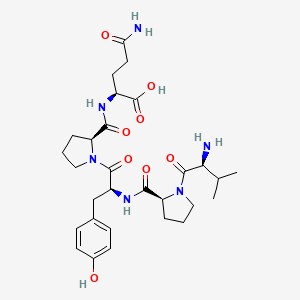
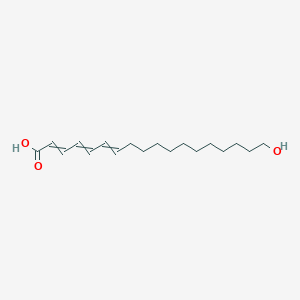
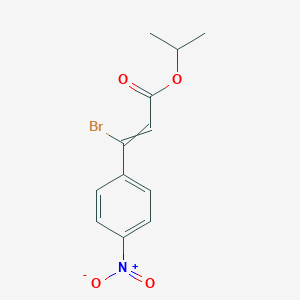
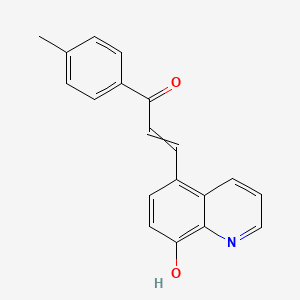
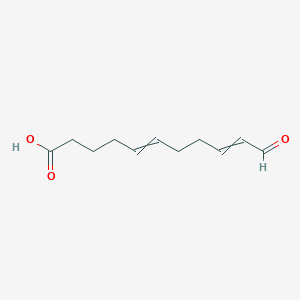
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
